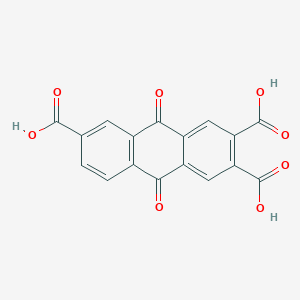
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C16H8O6. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups and two ketone groups. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3,6-tricarboxyanthraquinone using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: More oxidized anthracene derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ketone groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups and is used in similar applications.
2,6-Anthracenedicarboxylic acid: Another derivative with two carboxylic acid groups, used in the synthesis of organic compounds.
Anthraquinone: A simpler derivative with two ketone groups, widely used in the production of dyes and pigments.
Uniqueness
2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is unique due to its combination of three carboxylic acid groups and two ketone groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in research and industry.
Properties
CAS No. |
52839-61-9 |
|---|---|
Molecular Formula |
C17H8O8 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2,3,6-tricarboxylic acid |
InChI |
InChI=1S/C17H8O8/c18-13-7-2-1-6(15(20)21)3-8(7)14(19)10-5-12(17(24)25)11(16(22)23)4-9(10)13/h1-5H,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
VMNYDODLIFMAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















